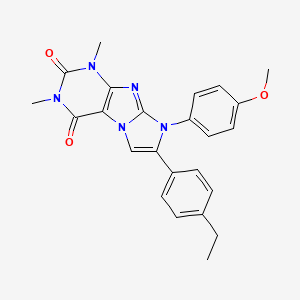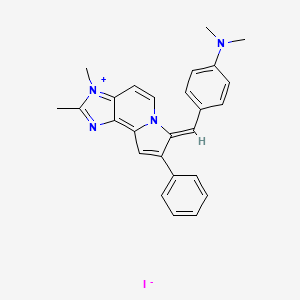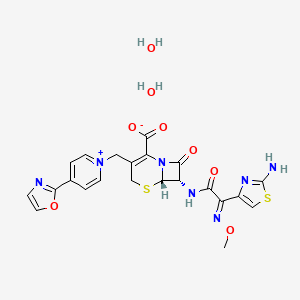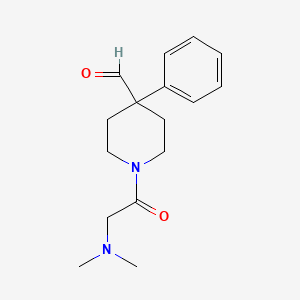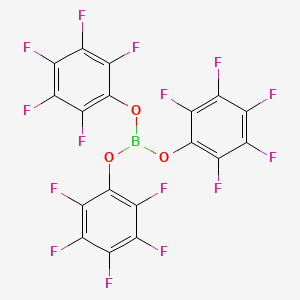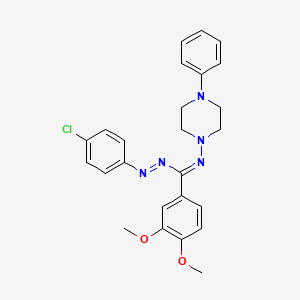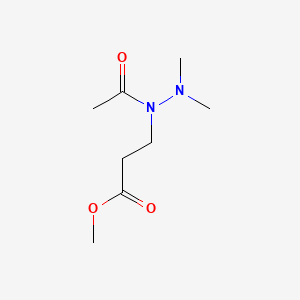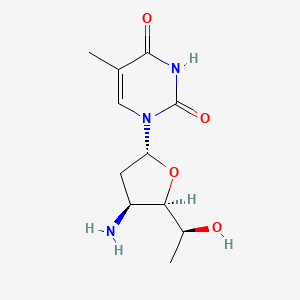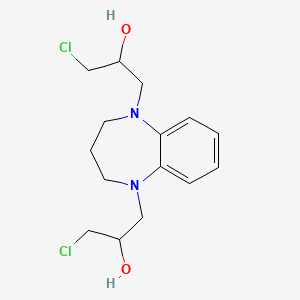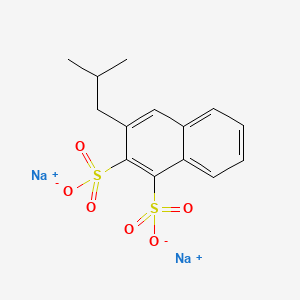
Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
萘二磺酸,(2-甲基丙基)-,二钠盐是一种化学化合物,其分子式为C18H22Na2O6S2。它是一种萘的衍生物,其中两个磺酸基团被2-甲基丙基基团取代,并且化合物用钠离子中和。该化合物以其在化学、生物学和工业等各个领域的应用而闻名。
准备方法
合成路线和反应条件
萘二磺酸,(2-甲基丙基)-,二钠盐的合成通常涉及萘的磺化,然后引入2-甲基丙基基团。磺化反应是通过在受控温度下(通常在约30°C)将发烟硫酸添加到萘中进行的。 然后将反应混合物加热至55°C以完成磺化过程 .
工业生产方法
在工业环境中,萘二磺酸,(2-甲基丙基)-,二钠盐的生产涉及大型磺化反应器,其中萘用硫酸或氯磺酸处理。仔细控制反应以确保最终产物的产率和纯度高。然后将所得磺化萘用氢氧化钠中和,形成二钠盐。
化学反应分析
反应类型
萘二磺酸,(2-甲基丙基)-,二钠盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成磺酸衍生物。
还原: 还原反应可以将磺酸基团转化为磺酸盐。
取代: 在适当条件下,磺酸基团可以用其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常需要催化剂或特定溶剂来促进反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以生成磺酸衍生物,而还原可以生成磺酸盐。
科学研究应用
萘二磺酸,(2-甲基丙基)-,二钠盐在科学研究中具有广泛的应用:
化学: 它用作各种化学反应的试剂,以及合成其他化合物的先驱。
生物学: 研究该化合物潜在的生物活性及其与生物分子的相互作用。
医学: 正在进行研究以探索其潜在的治疗应用,包括作为药物递送剂的使用。
工业: 它用于生产染料、颜料和其他工业化学品。
作用机制
萘二磺酸,(2-甲基丙基)-,二钠盐的作用机制涉及其与分子靶标和途径的相互作用。磺酸基团可以与各种生物分子相互作用,导致其结构和功能发生变化。该化合物还可以作为表面活性剂,改变细胞膜和其他生物结构的性质。
相似化合物的比较
类似化合物
1,5-萘二磺酸二钠盐: 结构类似,但缺少2-甲基丙基基团。
萘二磺酸,双(2-甲基丙基)-,二钠盐: 另一个具有不同取代模式的衍生物。
独特性
萘二磺酸,(2-甲基丙基)-,二钠盐由于存在2-甲基丙基基团而具有独特之处,这些基团赋予了独特的化学和物理性质。这些基团会影响化合物的溶解度、反应性和与其他分子的相互作用,使其适用于其他类似化合物可能无法实现的特定应用。
属性
CAS 编号 |
73003-37-9 |
|---|---|
分子式 |
C14H14Na2O6S2 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
disodium;3-(2-methylpropyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C14H16O6S2.2Na/c1-9(2)7-11-8-10-5-3-4-6-12(10)14(22(18,19)20)13(11)21(15,16)17;;/h3-6,8-9H,7H2,1-2H3,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI 键 |
IJBKQHMWCWDQNV-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


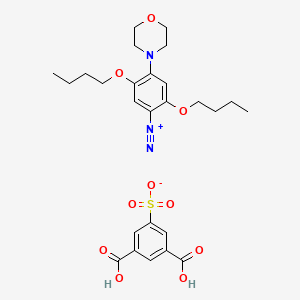
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
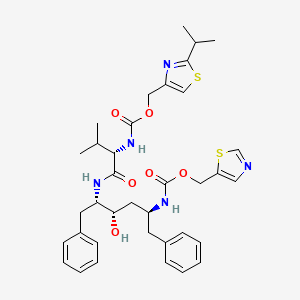
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
